molecular formula C15H12N2O2S B7627607 N-(2-cyanophenyl)-2-phenylethene-1-sulfonamide

N-(2-cyanophenyl)-2-phenylethene-1-sulfonamide

Cat. No. B7627607
M. Wt: 284.3 g/mol
InChI Key: WJIQOVPYFBOQRW-ZHACJKMWSA-N
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Description

N-(2-cyanophenyl)-2-phenylethene-1-sulfonamide, also known as CPES, is a chemical compound that has been widely studied for its potential applications in various scientific research fields. CPES is a sulfonamide derivative that belongs to the family of stilbene compounds, which are known for their diverse biological activities. In

Scientific Research Applications

N-(2-cyanophenyl)-2-phenylethene-1-sulfonamide has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-(2-cyanophenyl)-2-phenylethene-1-sulfonamide has been investigated as a potential drug candidate for the treatment of cancer, diabetes, and other diseases. In biochemistry, N-(2-cyanophenyl)-2-phenylethene-1-sulfonamide has been used as a fluorescent probe for the detection of protein-ligand interactions and enzyme activities. In materials science, N-(2-cyanophenyl)-2-phenylethene-1-sulfonamide has been explored as a building block for the synthesis of functional materials, such as polymers and nanoparticles.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-2-phenylethene-1-sulfonamide is not fully understood, but several studies have suggested that it may act as an inhibitor of various enzymes and signaling pathways. For example, N-(2-cyanophenyl)-2-phenylethene-1-sulfonamide has been shown to inhibit the activity of protein kinase C, which plays a critical role in cell proliferation and differentiation. N-(2-cyanophenyl)-2-phenylethene-1-sulfonamide has also been reported to modulate the expression of certain genes involved in apoptosis and cell cycle regulation.
Biochemical and Physiological Effects:
N-(2-cyanophenyl)-2-phenylethene-1-sulfonamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, N-(2-cyanophenyl)-2-phenylethene-1-sulfonamide has been reported to induce apoptosis in cancer cells, inhibit insulin secretion in pancreatic beta cells, and reduce inflammation in animal models of arthritis. However, the exact mechanisms underlying these effects are still under investigation.

Advantages and Limitations for Lab Experiments

N-(2-cyanophenyl)-2-phenylethene-1-sulfonamide has several advantages and limitations for lab experiments. One of the main advantages is its high purity and stability, which allows for accurate and reproducible results. N-(2-cyanophenyl)-2-phenylethene-1-sulfonamide is also relatively easy to synthesize and can be obtained in large quantities. However, N-(2-cyanophenyl)-2-phenylethene-1-sulfonamide has some limitations, such as its low solubility in aqueous solutions and its potential toxicity at high concentrations. Therefore, careful consideration should be given to the experimental conditions when working with N-(2-cyanophenyl)-2-phenylethene-1-sulfonamide.

Future Directions

There are several future directions for the study of N-(2-cyanophenyl)-2-phenylethene-1-sulfonamide. One possible direction is to further investigate its potential as a drug candidate for the treatment of various diseases. Another direction is to explore its applications in materials science, such as the synthesis of functional polymers and nanoparticles. Additionally, more studies are needed to elucidate the mechanisms underlying the biochemical and physiological effects of N-(2-cyanophenyl)-2-phenylethene-1-sulfonamide and to optimize its synthesis and experimental conditions. Overall, N-(2-cyanophenyl)-2-phenylethene-1-sulfonamide is a promising compound that has the potential to contribute to various scientific research fields.

Synthesis Methods

The synthesis of N-(2-cyanophenyl)-2-phenylethene-1-sulfonamide involves the reaction of 2-cyanobenzaldehyde with phenylacetylene in the presence of a base catalyst to form the corresponding stilbene intermediate. The intermediate is then treated with sulfonamide reagent to yield N-(2-cyanophenyl)-2-phenylethene-1-sulfonamide. The synthesis of N-(2-cyanophenyl)-2-phenylethene-1-sulfonamide has been reported in several research articles, and various modifications to the reaction conditions have been proposed to optimize the yield and purity of the compound.

properties

IUPAC Name

(E)-N-(2-cyanophenyl)-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c16-12-14-8-4-5-9-15(14)17-20(18,19)11-10-13-6-2-1-3-7-13/h1-11,17H/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJIQOVPYFBOQRW-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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